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molecular formula C7H13NO2 B047389 3-Piperidineacetic acid CAS No. 74494-52-3

3-Piperidineacetic acid

Cat. No. B047389
M. Wt: 143.18 g/mol
InChI Key: WKXRHAACRPUBIC-UHFFFAOYSA-N
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Patent
US06365588B1

Procedure details

3-Pyridylacetic acid hydrochloride (13 grams) (74.9 mmoles) was hydrogenated as described in Preparative Example 15 to give a mixture of unreacted 3-pyridylacetic acid and the title compound (76:24) (8.63 grams, MH+ 144).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:3]=1.N1C=CC=C(CC(O)=O)C=1>>[NH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH2:8][C:9]([OH:11])=[O:10])[CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
N1CC(CCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.63 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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